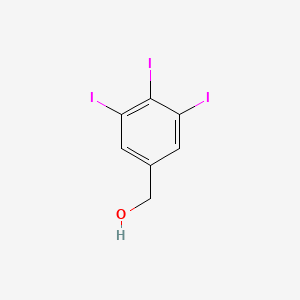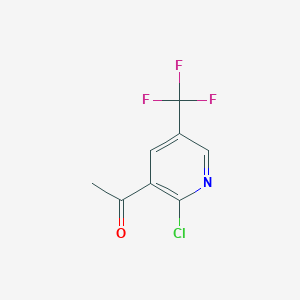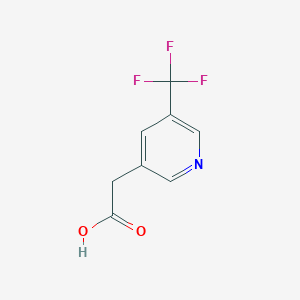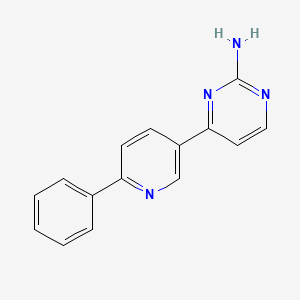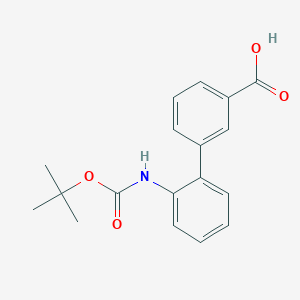
9H-Fluoren-9-ylmethyl 4-(hydroxymethyl)benzylcarbamate
Übersicht
Beschreibung
Physical And Chemical Properties Analysis
The physical and chemical properties of 9H-Fluoren-9-ylmethyl 4-(hydroxymethyl)benzylcarbamate include its molecular formula (C23H21NO3), and molecular weight (359.43) . Other properties like melting point, boiling point, and density are not explicitly mentioned in the search results.Wissenschaftliche Forschungsanwendungen
Environmental and Analytical Chemistry Applications
Polycyclic aromatic hydrocarbons (PAHs) undergo post-emission transformation and degradation, resulting in transformed PAH products (TPPs) that are potentially more hazardous than the parent compounds. Studies have identified photolysis as a significant process for PAH transformation and degradation, influenced by factors such as climate conditions and the presence of heavy metals. This research highlights the importance of understanding the environmental behavior of PAHs and TPPs and developing modern analytical methods to quantify their presence in environmental samples, which is crucial for mitigating their impacts on human health and the environment (Gbeddy et al., 2019).
Biotechnology and Biochemistry
Radiative decay engineering (RDE) represents a novel opportunity in fluorescence spectroscopy, enabling modifications to the emission of fluorophores by altering their radiative decay rates. This approach, leveraging the interactions between fluorophore dipoles and free electrons in metals, can enhance the quantum yields of low-efficiency chromophores, reduce lifetimes, and direct emission in specific directions. RDE has potential applications in medical diagnostics, DNA sequencing, and genomics, offering a new dimension to fluorescence-based techniques (Lakowicz, 2001).
Environmental Biodegradation
Microbial degradation plays a pivotal role in the environmental processing of PAHs, transforming these compounds into less complex metabolites. The efficiency of PAH biodegradation is contingent on various factors, including microbial population, environmental conditions, and the chemical structure of the PAHs. Enhancing biodegradation processes, through the addition of biosurfactant-producing bacteria or compost materials, for example, offers a pathway for addressing the environmental and health concerns associated with PAHs and their derivatives (Haritash & Kaushik, 2009).
Nanotechnology in Dentistry
Nano-hydroxyapatite (nano-HA) has garnered attention for its applications in dentistry due to its biocompatibility and ability to chemically bond to bone and teeth. It exhibits significant remineralizing effects on enamel lesions and reduces tooth sensitivity. Nano-HA is also being explored as an additive to enhance the mechanical properties of conventional dental materials, opening new avenues for preventive, restorative, and regenerative dental therapies (Pepla et al., 2014).
Eigenschaften
IUPAC Name |
9H-fluoren-9-ylmethyl N-[[4-(hydroxymethyl)phenyl]methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO3/c25-14-17-11-9-16(10-12-17)13-24-23(26)27-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22,25H,13-15H2,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNAKBYNMNKEBDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CC=C(C=C4)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-[(2-Methylphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1394872.png)


